Cas no 67026-92-0 (1-cyano-2-(1,1-dimethylpropyl)-3-phenylguanidine)

67026-92-0 structure
Product name:1-cyano-2-(1,1-dimethylpropyl)-3-phenylguanidine
1-cyano-2-(1,1-dimethylpropyl)-3-phenylguanidine Chemical and Physical Properties
Names and Identifiers
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- 1-cyano-2-(1,1-dimethylpropyl)-3-phenylguanidine
- Guanidine, N-cyano-N'-(1,1-dimethylpropyl)-N''-phenyl-
- 1-Cyano-2-(tert-pentyl)-3-phenylguanidine
- DTXSID40985903
- N''-Cyano-N-(2-methylbutan-2-yl)-N'-phenylguanidine
- Guanidine, 2-cyano-1-tert-pentyl-3-phenyl-
- BRN 2849694
- SCHEMBL9351755
- CHEMBL3278394
- N-Cyano-N'-(1,1-dimethylpropyl)-N''-phenylguanidine
- 67026-92-0
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- Inchi: InChI=1S/C13H18N4/c1-4-13(2,3)17-12(15-10-14)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,15,16,17)
- InChI Key: CTIWEVBJBPCNSD-UHFFFAOYSA-N
- SMILES: CCC(C)(C)N=C(NC#N)NC1=CC=CC=C1
Computed Properties
- Exact Mass: 230.153146591g/mol
- Monoisotopic Mass: 230.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 60.2Ų
1-cyano-2-(1,1-dimethylpropyl)-3-phenylguanidine Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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